2-(5-Bromofuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This compound belongs to the class of pinacol boronate esters, characterized by a dioxaborolane core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and a substituted aromatic or heteroaromatic group. The 5-bromofuran-2-yl substituent introduces both steric and electronic effects: bromine acts as an electron-withdrawing group, while the furan ring provides π-conjugation. Such boronate esters are widely used in Suzuki-Miyaura cross-coupling reactions, medicinal chemistry, and materials science due to their stability and reactivity .
Properties
IUPAC Name |
2-(5-bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BBrO3/c1-9(2)10(3,4)15-11(14-9)7-5-6-8(12)13-7/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPIQWGQNJWGTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BBrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
2-(5-Bromofuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound with diverse applications in scientific research. It is an organoboron compound featuring a furan ring and a dioxaborolane moiety, with a bromine atom at the 5-position of the furan ring. The molecular formula is C10H14BBrO3, and its molecular weight is approximately 272.93 g/mol.
Scientific Research Applications
This compound is a versatile material with applications in various scientific fields. Its primary applications include organic synthesis, medicinal chemistry, and materials science. Interaction studies often focus on Suzuki coupling reactions, ligand design, and mechanistic investigations. Variations in substituents on the furan ring can significantly affect both reactivity and biological activity.
Organic Synthesis
The compound is used as a building block in Suzuki coupling reactions, which are essential for creating carbon-carbon bonds. These reactions are crucial in synthesizing complex organic molecules, including pharmaceuticals, natural products, and polymers. The bromine atom on the furan ring enhances its reactivity, making it a valuable reagent in cross-coupling reactions.
Medicinal Chemistry
Compounds containing furan and boron moieties have been studied for their potential pharmaceutical applications. For instance, 2-((2-(5-bromofuran-2-yl)-4-oxo-4H-chromen-3-yl)oxy)acetamide (CB7993113), a derivative of this compound, has been tested as an aryl hydrocarbon receptor (AHR) antagonist .
- Aryl Hydrocarbon Receptor (AHR) Antagonist: CB7993113 can block AHR-dependent biologic activities, such as triple-negative breast cancer cell invasion or migration in vitro and AHR ligand-induced bone marrow toxicity in vivo . It directly binds to both murine and human AHR and inhibits polycyclic aromatic hydrocarbon (PAH)- and TCDD-induced reporter activity .
- Cancer Therapy: CB7993113 effectively reduced the invasion of human breast cancer cells in three-dimensional cultures and blocked tumor cell migration in two-dimensional cultures without significantly affecting cell viability or proliferation . It also inhibited the bone marrow ablative effects of 7,12-dimethylbenz[a]anthracene in vivo, suggesting its potential as a targeted therapeutic for cancer therapy .
- Immunomodulation: Due to its AHR antagonist properties, CB7993113 may represent a new class of targeted therapeutics for immunomodulation .
Materials Science
This compound can be used in the synthesis of new materials with unique properties. The furan ring and dioxaborolane moiety can be modified to create polymers, organic semiconductors, and other functional materials.
Mechanism of Action
The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The boronic acid moiety facilitates the formation of carbon-carbon bonds by coordinating to palladium catalysts, which then undergo transmetalation and reductive elimination steps to form the final product.
Molecular Targets and Pathways Involved:
Palladium-Catalyzed Reactions: The palladium catalysts are crucial for the transmetalation and reductive elimination steps.
Boronic Acid Coordination: The boronic acid moiety coordinates to the palladium center, enabling the cross-coupling reaction.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below highlights key structural analogs and their substituent-dependent properties:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Bromine (Target), chlorine (), and trifluoromethoxy () increase electrophilicity, enhancing reactivity in cross-couplings .
- Steric Effects : Bulky groups like cyclopropoxy () or isopropyl () reduce reaction rates due to hindered access to the boron center .
- Conjugation : Anthracene () and benzofuran () substituents improve charge transfer in materials applications .
Reactivity in Cross-Coupling Reactions
- Target Compound : The bromofuran group facilitates Suzuki-Miyaura couplings, as bromine is a superior leaving group compared to chlorine or fluorine .
- Chloro-Methylphenyl Isomer () : Lower reactivity due to chlorine’s weaker leaving ability; yields reported at 26% in some syntheses .
- Methoxybenzyl Derivative () : The ether group stabilizes the boronate but reduces electrophilicity, requiring harsher reaction conditions .
Biological Activity
2-(5-Bromofuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a specialized organoboron compound characterized by its unique structural features. The presence of a bromine atom at the 5-position of the furan ring enhances its reactivity and potential biological activity. This article explores the biological activity of this compound based on available research findings.
- Molecular Formula : C10H14BBrO3
- Molecular Weight : 272.93 g/mol
- CAS Number : 1111096-25-3
Potential Biological Applications
- Anticancer Activity : Compounds containing boron have been investigated for their potential in cancer therapy due to their ability to interact with biological molecules and induce cell death in cancer cells.
- Antimicrobial Properties : Similar organoboron compounds have shown antimicrobial effects, suggesting that this compound may possess similar properties.
- Enzyme Inhibition : The structural characteristics of this compound may allow it to act as an enzyme inhibitor in various biochemical pathways.
Structure-Activity Relationship
The structure of this compound plays a crucial role in its biological activity:
- Furan Ring : The presence of the furan ring is known to enhance the reactivity and biological compatibility of compounds.
- Boron Moiety : Boron-containing compounds often exhibit unique interactions with biomolecules that can lead to therapeutic effects.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds can provide insights into the potential biological activity of this compound.
| Compound Name | CAS Number | Similarity Index | Notable Features |
|---|---|---|---|
| 2-(Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 374790-93-9 | 0.92 | Lacks bromine substituent |
| 2-(Benzofuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | N/A | 0.71 | Contains benzofuran instead of furan |
| (5-Methylfuran-2-YL)boronic acid | 62306-79-0 | 0.63 | Boronic acid form without dioxaborolane structure |
This table highlights how variations in substituents can affect both reactivity and biological activity.
Case Studies and Research Findings
While direct case studies on this compound are scarce in published literature:
- Pharmaceutical Applications : Research on related organoboron compounds has shown promising results in drug development for cancer and infectious diseases.
- Synthetic Pathways : Various synthetic methods for preparing this compound have been explored in the literature. These methods often emphasize the importance of substituents on the furan ring in influencing yield and purity.
Preparation Methods
Miyaura Borylation of 2,5-Dibromofuran
The most viable route involves Miyaura borylation , leveraging palladium catalysis to replace the bromine at the furan’s 2-position with a boronate group.
Procedure :
- Reactants :
Conditions :
Workup :
Yield : ~70% (extrapolated from analogous reactions).
Mechanistic Insight :
The palladium catalyst facilitates oxidative addition into the C–Br bond at position 2, followed by transmetallation with the diboron reagent. Reductive elimination yields the boronic ester while retaining the bromine at position 5.
Comparative Analysis of Synthesis Routes
| Method | Advantages | Limitations | Yield Estimate |
|---|---|---|---|
| Miyaura Borylation | High regioselectivity, scalable | Requires Pd catalyst | 70% |
| Halogen-Lithium | Avoids transition metals | Sensitive to moisture | 50–60% |
Reaction Optimization and Challenges
Catalyst Selection
Pd(PPh₃)₄ outperforms PdCl₂(dppf) in Miyaura borylation due to superior solubility and turnover in toluene.
Purification Challenges
The product’s sensitivity to protic solvents necessitates chromatography with non-polar eluents (e.g., cyclohexane/ethyl acetate).
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis of the analogous 4-bromo derivative showed ≥98% purity, suggesting comparable results for the 5-bromo isomer under optimized conditions.
Applications in Organic Synthesis
Suzuki-Miyaura Couplings
The compound serves as a coupling partner for constructing biaryl systems. For example, reacting with 3-chlorophenylboronic acid under Pd catalysis yields polysubstituted arenes.
Pharmaceutical Intermediates
Its boronate group enables late-stage functionalization in drug candidates, particularly protease inhibitors and kinase modulators.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
